5-Fluoro-2-iodotoluene
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Overview
Description
5-Fluoro-2-iodotoluene: is an aromatic organic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 g/mol . It is a derivative of toluene, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with fluorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the iodination of 5-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are often used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and various substituted aromatic compounds.
Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.
Reduction Reactions: Products include fluorotoluene and other dehalogenated aromatic compounds.
Scientific Research Applications
5-Fluoro-2-iodotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodotoluene is primarily related to its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms in the molecule allows for selective reactivity, making it a valuable intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to the formation of new chemical bonds and the modulation of biological activity .
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-iodotoluene: This compound has a similar structure but with a bromine atom at the 4th position instead of a hydrogen atom.
5-Fluoro-2-chlorotoluene: This compound has a chlorine atom at the 2nd position instead of an iodine atom.
5-Fluoro-2-bromotoluene: This compound has a bromine atom at the 2nd position instead of an iodine atom.
Uniqueness: 5-Fluoro-2-iodotoluene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible through other routes .
Properties
IUPAC Name |
4-fluoro-1-iodo-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMDRDQJLUMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951179 |
Source
|
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66256-28-8 |
Source
|
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66256-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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